6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid
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Overview
Description
6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid is a synthetic organic compound with the molecular formula C28H42O4 It is characterized by a long heptadecyloxy chain attached to a naphthoic acid core, which imparts unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid typically involves the esterification of 1-hydroxy-2-naphthoic acid with heptadecanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The naphthoic acid core can be reduced to form dihydronaphthoic acid derivatives.
Substitution: The heptadecyloxy chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 6-(Heptadecyloxy)-1-keto-2-naphthoic acid.
Reduction: Formation of 6-(Heptadecyloxy)-1-hydroxy-1,2-dihydronaphthoic acid.
Substitution: Formation of various alkyl or aryl-substituted naphthoic acid derivatives.
Scientific Research Applications
6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of specialty chemicals, surfactants, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The long heptadecyloxy chain can interact with lipid membranes, potentially altering membrane fluidity and permeability. These interactions can modulate various cellular processes, including signal transduction, enzyme activity, and gene expression.
Comparison with Similar Compounds
- 1-Hydroxy-2-naphthoic acid
- 6-(Octadecyloxy)-1-hydroxy-2-naphthoic acid
- 3-Hydroxy-2-naphthoic acid
Comparison: 6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid is unique due to its specific heptadecyloxy chain length, which imparts distinct physicochemical properties compared to its analogs For example, 6-(Octadecyloxy)-1-hydroxy-2-naphthoic acid has a longer alkyl chain, which may affect its solubility and interaction with biological membranes differently
Properties
IUPAC Name |
6-heptadecoxy-1-hydroxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-32-24-18-20-25-23(22-24)17-19-26(27(25)29)28(30)31/h17-20,22,29H,2-16,21H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGSYEYHPYDYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314755-27-6 |
Source
|
Record name | 314755-27-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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